Cas no 72909-34-3 (Pyrroloquinoline quinone)
Pyrroloquinoline quinone Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid
- PQQ
- Pyrroloquinoline quinone
- 4,5-dioxo-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid
- 4,5-Dioxo-4,5-dihydro-1H-pyrrolo-[2,3-f]quinoline-2,7,9-tricarboxylic acid
- METHOXATIN
- 2,7,9-Tricarboxy-1H-pyrrolo(2,3-f)quinoline-4,5-dione
- 4,5-dihydro-4,5-dioxo-1H-pyrrolo-[2,3-f]quinoline-2,7,9-tricarboxylic acid
- Coenzyme pqq
- methoxanthin
- Pyrroloquinoline-quinone
- Pyrrolo-quinoline quinone
- 47819QGH5L
- Pqq cofactor
- Pqq coenzyme
- 4,5-dioxo-1H,4H,5H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,
- 4,5-dioxo-1H,4H,5H-pyrrolo【2,3-f】quinoline-2,7,9-tricarbo
-
- MDL: MFCD00043125
- Inchi: 1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)
- InChI Key: MMXZSJMASHPLLR-UHFFFAOYSA-N
- SMILES: OC(C1NC2C3C(C(C(C=2C=1)=O)=O)=NC(C(=O)O)=CC=3C(=O)O)=O
Computed Properties
- Exact Mass: 330.01200
- Monoisotopic Mass: 330.01241515 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 330.21
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: -0.1
- Topological Polar Surface Area: 175
Experimental Properties
- Density: 1.963
- Boiling Point: 1018.6℃ at 760 mmHg
- Flash Point: 1018.6 °C at 760 mmHg
- Refractive Index: 1.801
- Solubility: 211.8 mg/L @ 25 °C (est)
- Stability/Shelf Life: Light and Temperature Sensitive
- PSA: 174.72000
- LogP: 0.55030
Pyrroloquinoline quinone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- FLUKA BRAND F CODES:8
- Storage Condition:2-8°C
Pyrroloquinoline quinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrroloquinoline quinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3578-5mg |
Pyrroloquinoline quinone |
72909-34-3 | 99.88% | 5mg |
¥795.21 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3578-25mg |
Pyrroloquinoline quinone |
72909-34-3 | 99.88% | 25mg |
¥2375.66 | 2023-09-15 | |
| Fluorochem | 079870-250mg |
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
72909-34-3 | 97% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 079870-1g |
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
72909-34-3 | 97% | 1g |
£66.00 | 2022-03-01 | |
| Fluorochem | 079870-5g |
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
72909-34-3 | 97% | 5g |
£237.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2781-5G |
Pyrroloquinoline Quinone |
72909-34-3 | >98.0%(HPLC) | 5g |
¥1490.00 | 2024-04-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5692-5 mg |
Pyrroloquinoline quinone |
72909-34-3 | 98.00% | 5mg |
¥1925.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5692-10 mg |
Pyrroloquinoline quinone |
72909-34-3 | 98.00% | 10mg |
¥3185.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5692-25 mg |
Pyrroloquinoline quinone |
72909-34-3 | 98.00% | 25mg |
¥4644.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5692-50 mg |
Pyrroloquinoline quinone |
72909-34-3 | 98.00% | 50mg |
¥7145.00 | 2022-02-28 |
Pyrroloquinoline quinone Suppliers
Pyrroloquinoline quinone Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Pyrroloquinoline quinones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Pyrroloquinolines Pyrroloquinoline quinones
- Other Chemical Reagents
Additional information on Pyrroloquinoline quinone
Introduction to Pyrroloquinoline Quinone (CAS No: 72909-34-3)
Pyrroloquinoline quinone, with the chemical identifier CAS No: 72909-34-3, is a compound of significant interest in the field of biochemistry and pharmaceutical research. This heterocyclic quinone derivative has garnered attention due to its unique structural properties and diverse biological activities. The molecule consists of a fused ring system comprising a pyrrole and a quinoline moiety, which endows it with distinctive electronic and steric characteristics. These features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of enzyme inhibition and antioxidant applications.
The structure of Pyrroloquinoline quinone is characterized by its ability to participate in redox reactions, owing to the presence of both quinone and pyrrole functional groups. This redox-active nature has been exploited in various biochemical pathways, where it serves as a cofactor for certain enzymes. Notably, it has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO by Pyrroloquinoline quinone has implications in the treatment of neurological disorders, including depression and Parkinson's disease.
Recent advancements in the study of Pyrroloquinoline quinone have highlighted its potential as an antioxidant agent. Oxidative stress, a hallmark of numerous pathological conditions, can be mitigated by compounds that scavenge reactive oxygen species (ROS). The electron-deficient nature of the quinone ring in Pyrroloquinoline quinone allows it to act as a potent ROS scavenger, thereby protecting cells from oxidative damage. This property has been explored in preclinical studies investigating its role in neuroprotection, cardiovascular health, and cancer prevention.
In addition to its enzymatic and antioxidant activities, Pyrroloquinoline quinone has shown promise in the context of anti-inflammatory applications. Chronic inflammation is closely linked to various chronic diseases, such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that Pyrroloquinoline quinone can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. These findings suggest its potential as a therapeutic candidate for managing inflammatory conditions.
The synthesis of Pyrroloquinoline quinone involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by oxidation steps to introduce the quinone functionality. Advances in synthetic methodologies have enabled the production of derivatives with modified side chains, allowing for fine-tuning of biological activity. Such modifications are crucial for optimizing drug-like properties, such as solubility, bioavailability, and target specificity.
Current research endeavors are focused on elucidating the molecular mechanisms underlying the biological effects of Pyrroloquinoline quinone. High-resolution structural studies using techniques like X-ray crystallography have provided insights into how this compound interacts with its target enzymes. These structural insights are invaluable for rational drug design, where modifications can be made to enhance binding affinity and selectivity. Additionally, computational modeling approaches are being employed to predict the behavior of Pyrroloquinoline quinone within complex biological systems.
The pharmacokinetic profile of Pyrroloquinoline quinone is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preclinical studies have begun to address these questions using animal models, providing preliminary data on its metabolic stability and excretion pathways. These studies are critical for guiding dosing regimens and identifying potential drug-drug interactions.
In conclusion, Pyrroloquinoline quinone (CAS No: 72909-34-3) represents a fascinating compound with broad therapeutic potential. Its unique structural features enable it to exhibit diverse biological activities, including enzyme inhibition, antioxidant effects, and anti-inflammatory properties. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its pharmacological profile through structural modifications and pharmacokinetic studies. As our understanding of this compound grows, so too does its promise as a future therapeutic agent in the fight against various human diseases.
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